Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine
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Overview
Description
Bicyclo[420]octa-1,3,5,7-tetraen-3-amine is a unique bicyclic compound characterized by its fused ring structure and the presence of an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine typically involves a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction sequence includes the formation of intermediates through Grignard reactions and subsequent cyclization steps. The use of rhodium(I) complexes as catalysts has been reported to facilitate the preparation of related bicyclic compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biological pathways and chemical reactions. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane
Uniqueness
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine is unique due to its specific ring structure and the presence of an amine group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-8-4-3-6-1-2-7(6)5-8/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRVHLAHLPGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599043 |
Source
|
Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113443-96-2 |
Source
|
Record name | Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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